Phenactropinium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenactropinium chloride is synthesized through the quaternization of homatropine. The process involves the reaction of homatropine with an alkylating agent, such as methyl iodide, under controlled conditions to form the quaternary ammonium compound .
Industrial Production Methods: In industrial settings, the production of this compound chloride involves large-scale quaternization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as purification through recrystallization and drying to obtain the final compound in its chloride form .
Chemical Reactions Analysis
Types of Reactions: Phenactropinium undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Cyclization Reactions: this compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Cyclization: Reagents such as dipolarophiles are used in cyclization reactions involving this compound.
Major Products:
Substitution Reactions: Products include substituted quaternary ammonium compounds.
Cyclization Reactions: Products include various heterocyclic compounds such as pyridines and quinolines.
Scientific Research Applications
Phenactropinium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of heterocyclic compounds.
Biology: Studied for its effects on neuromuscular transmission and ganglion blockade.
Medicine: Utilized in controlled hypotension during surgeries to provide a bloodless field.
Industry: Employed in the production of pharmaceuticals and as a reference material in analytical chemistry.
Mechanism of Action
Phenactropinium exerts its effects by blocking ganglionic transmission. It acts on the autonomic ganglia, inhibiting the transmission of nerve impulses. This ganglion-blocking activity results in controlled hypotension without direct vasodilator action . The molecular targets include nicotinic acetylcholine receptors at the ganglia, leading to the inhibition of neurotransmitter release and subsequent hypotensive effects .
Comparison with Similar Compounds
Hexamethonium: Another ganglion-blocking agent used for controlled hypotension.
Trimetaphan: Similar in its ganglion-blocking activity but differs in its chemical structure and duration of action.
Uniqueness of Phenactropinium: this compound is unique due to its very short duration of ganglion-blocking activity and its specific use in controlled hypotension during surgeries. Unlike other ganglion-blocking agents, it does not exhibit atropine-like activity, making it suitable for specific medical applications .
Properties
CAS No. |
697214-89-4 |
---|---|
Molecular Formula |
C24H28NO4+ |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-phenacyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C24H28NO4/c1-25(16-22(26)17-8-4-2-5-9-17)19-12-13-20(25)15-21(14-19)29-24(28)23(27)18-10-6-3-7-11-18/h2-11,19-21,23,27H,12-16H2,1H3/q+1/t19-,20+,21?,23?,25? |
InChI Key |
REFUXNZBPJQVLU-LTABOZGPSA-N |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O)CC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)CC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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